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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of cisplatin in
preclinical mouse models, a critical step in oncological research and drug development. This
document outlines standard dosing regimens, administration protocols, and methods for
monitoring efficacy and toxicity. Detailed experimental protocols and visual representations of
the underlying molecular pathways are included to ensure reproducible and reliable study
outcomes.

Data Presentation: Quantitative Summary of
Cisplatin Administration Protocols

The following tables summarize common cisplatin dosing schedules used in preclinical mouse
models, categorized by the primary toxicity being studied or the therapeutic approach.

Table 1: Cisplatin Dosing Regimens for Toxicity Studies
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Key
o . ] Route of ] Outcomes
Toxicity Mouse Cisplatin . Dosing
. Administrat &
Model Strain Dose ) Schedule .
ion Observatio
ns
Induces
acute kidney
injury (AKI).
Nephrotoxicit ) Intraperitonea  Single high Higher doses
Various 10-25 mg/kg
y [ (IP) dose (>20 mg/kg)
can be lethal
within 3-5
days.[1]
Induces
Repeated low )
chronic
Nephrotoxicit ) Intraperitonea  dose (e.g., )
Various 6-9 mg/kg kidney
y I (IP) once weekly )
disease and
for 4 weeks) ) )
fibrosis.[1][2]
Daily for 5
days, Induces
] followed by 5  changes in
o ] Intraperitonea ]
Neurotoxicity ~ Various 2.3 mg/kg (1P) days of peripheral
recovery, sensory
repeated for neurons.[3]
2 cycles
Daily for 4 )
Results in
days, N
significant,
] followed by )
o ] Intraperitonea progressive
Ototoxicity Various 2.5-3.5 mg/kg 10 days of ]
[ (IP) hearing loss
recovery, _
with low

repeated for

3 cycles

mortality.[4]

Table 2: Cisplatin Dosing Regimens for Efficacy Studies

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://oncodaily.com/oncologist/398866
https://oncodaily.com/oncologist/398866
https://www.mdpi.com/journal/ijms
https://www.researchgate.net/figure/Mathematical-model-of-the-apoptotic-pathways-induced-by-cisplatin-A-Schematic_fig1_230832329
https://www.researchgate.net/figure/The-proposed-signaling-pathways-in-cisplatin-induced-apoptosis-Cisplatin-resistant_fig2_345808471
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Key
. ] Route of ] Outcomes
Tumor Mouse Cisplatin o Dosing
. Administrat &
Model Strain Dose ) Schedule .
ion Observatio
ns
FVB/NTg(MM ] ) Initial tumor
Mammary Intraperitonea  Single bolus
TVNeu)202M 5 mg/kg o growth
Tumor [ (IP) injection o
ul/d inhibition.
Modest
FVB/NTg(MM ] Fractionated impact on
Mammary Intraperitonea _
TVNeu)202M  1.66 mg/kg (e.g.,ondays ultimate
Tumor I (IP)
ul/d 0, 7, and 14) tumor growth.
[5]
Appears to
] be quite
FVB/NTg(MM ] Metronomic o )
Mammary Intraperitonea efficacious in
TVNeu)202M  0.714 mg/kg (e.g., weekly )
Tumor I (IP) controlling
ul/J for 7 weeks)
tumor growth.
[5]
IP route
resulted in
] higher tumor
Intraperitonea )
Advanced tissue drug
) Sprague- n [ (IP) vs. n i
Ovarian Not specified Not specified concentration
Dawley Rat Intravenous
Cancer and more
(Iv) .
prominent

tumor growth

suppression.

Experimental Protocols

Protocol 1: Preparation and Administration of Cisplatin

Materials:
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Cisplatin powder (analytical grade)

Sterile, pyrogen-free 0.9% Sodium Chloride (saline) solution

Sterile filters (0.22 pm)

Sterile syringes and needles (e.g., 27-30 gauge)

Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Procedure:

o Reconstitution: In a sterile biosafety cabinet, carefully weigh the desired amount of cisplatin
powder. Reconstitute the cisplatin in sterile 0.9% saline to the desired stock concentration
(e.g., 1 mg/mL). Protect the solution from light as cisplatin is light-sensitive.

e Solubilization: Gently agitate or vortex the solution until the cisplatin is completely dissolved.
Warming the solution to 37°C may aid in dissolution.

 Sterilization: Sterilize the cisplatin solution by passing it through a 0.22 pm sterile filter into a
sterile, light-protected container.

e Dose Calculation: Calculate the volume of the cisplatin solution to be administered to each
mouse based on its body weight and the desired dose (mg/kg).

e Administration:

o Intraperitoneal (IP) Injection: This is the most common route for cisplatin administration in
mice.[3]

1. Restrain the mouse appropriately.
2. Wipe the lower abdominal area with an alcohol swab.

3. Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal
cavity, avoiding the midline to prevent damage to the bladder.

4. Gently inject the calculated volume of cisplatin solution.
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o Intravenous (1V) Injection: Typically administered via the lateral tail vein. This route
requires more technical skill.

Important Considerations:

o Cisplatin is a hazardous drug. Handle it with appropriate caution and dispose of all materials
in accordance with institutional guidelines for cytotoxic waste.

e The stability of reconstituted cisplatin solution is limited. It is recommended to prepare fresh
solutions for each experiment.

e Hydration can significantly reduce cisplatin-induced nephrotoxicity.[3] While not always
standard in preclinical models, consider subcutaneous or intraperitoneal administration of
sterile saline before and/or after cisplatin injection, especially for high-dose studies.

Protocol 2: Tumor Growth Monitoring

Materials:

« Digital calipers

e Animal scale

o Anesthesia (if required for accurate measurement)
Procedure:

e Tumor Implantation: This will vary depending on the tumor model (e.g., subcutaneous
injection of cancer cells, orthotopic implantation).

e Measurement Schedule: Begin tumor measurements when tumors become palpable.
Measurements are typically taken 2-3 times per week.

o Measurement Technique:

1. Measure the longest diameter (length) and the shortest diameter (width) of the tumor
using digital calipers.
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2. Record the measurements in a laboratory notebook or electronic database.

Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula:
o Tumor Volume (mm?3) = (Length x Width?) / 2

Body Weight: Record the body weight of each mouse at each measurement time point as an
indicator of overall health and toxicity.

Euthanasia Criteria: Establish clear humane endpoints for euthanasia, such as tumor volume
exceeding a certain size (e.g., 1500-2000 mm?), significant body weight loss (e.g., >20%), or
signs of distress.

Protocol 3: Assessment of Cisplatin-induced Toxicity

1.

Nephrotoxicity Assessment:

Blood Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at
baseline and at specified time points after cisplatin administration.

Serum Analysis: Process the blood to obtain serum. Analyze serum for levels of blood urea
nitrogen (BUN) and creatinine. Elevated levels are indicative of kidney damage.

Histopathology: At the end of the study, euthanize the mice and collect the kidneys. Fix the
kidneys in 10% neutral buffered formalin, process, and embed in paraffin. Section the
kidneys and stain with Hematoxylin and Eosin (H&E) to assess for tubular necrosis and other
signs of renal damage.

. Neurotoxicity Assessment:

Behavioral Testing: Perform behavioral tests to assess sensory and motor function. Common
tests include:

o Von Frey Test: Measures mechanical allodynia (pain response to a non-painful stimulus).
o Hot Plate Test: Measures thermal sensitivity.

o Rotarod Test: Assesses motor coordination and balance.
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» Nerve Conduction Velocity (NCV): In anesthetized mice, measure the speed of electrical
impulses along a nerve to assess nerve damage.

o Histopathology: Collect dorsal root ganglia (DRG) and sciatic nerves for histological analysis
to look for neuronal damage and demyelination.

3. Ototoxicity Assessment:

o Auditory Brainstem Response (ABR): This is a non-invasive method to measure hearing
sensitivity. Mice are anesthetized, and electrodes are placed to record the brain's electrical
activity in response to auditory stimuli. An increase in the hearing threshold indicates hearing
loss.

 Distortion Product Otoacoustic Emissions (DPOAES): This test assesses the function of the
outer hair cells in the cochlea.

Signaling Pathways and Experimental Workflows
Cisplatin's Mechanism of Action and Apoptotic
Signaling

Cisplatin exerts its anticancer effects primarily by inducing DNA damage, which in turn
activates multiple signaling pathways leading to apoptosis (programmed cell death).

Click to download full resolution via product page

Caption: Cisplatin-induced intrinsic apoptotic pathway.
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Experimental Workflow for a Typical In Vivo Cisplatin
Efficacy Study

The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy

of cisplatin in a mouse tumor model.
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Caption: Workflow for in vivo cisplatin efficacy studies.
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Logical Relationship of Cisplatin-Induced Toxicities

This diagram illustrates the dose- and time-dependent nature of cisplatin-induced toxicities,
highlighting that different administration protocols can be used to model specific adverse

effects.
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Caption: Relationship between cisplatin dosing and toxicity models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Administering
Cisplatin in Preclinical Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152137#administering-cisplatin-in-preclinical-mouse-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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